N-(1-benzyl-1H-1,2,4-triazol-3-yl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a pyrazolopyridine core, and a carboxamide group. Its intricate molecular architecture makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
The synthesis of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps, typically starting with the formation of the triazole ring. This can be achieved through a “click chemistry” approach, where azides and alkynes react in the presence of a copper catalyst to form the triazole ring .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the triazole ring, pyrazolopyridine core, or carboxamide group .
Scientific Research Applications
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways within cells. For example, it has been shown to bind to the colchicine binding site of tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other molecular targets, such as enzymes or receptors, depending on its specific structural features and functional groups .
Comparison with Similar Compounds
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:
1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds share the triazole ring structure but differ in their other functional groups and overall molecular architecture.
Pyrazolopyridine derivatives: These compounds have a similar core structure but may have different substituents and functional groups.
Carboxamide derivatives: These compounds contain the carboxamide group but may have different core structures and substituents.
The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C26H23N7O |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-(1-benzyl-1,2,4-triazol-3-yl)-6-cyclopropyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H23N7O/c1-17-23-21(25(34)29-26-27-16-32(31-26)15-18-8-4-2-5-9-18)14-22(19-12-13-19)28-24(23)33(30-17)20-10-6-3-7-11-20/h2-11,14,16,19H,12-13,15H2,1H3,(H,29,31,34) |
InChI Key |
QXPJSPHRNZCFRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=NN(C=N4)CC5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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